2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

clinical diagnostics α-amylase assay auxiliary enzyme elimination

Conventional pNPG-based α-glucosidase assays suffer from low sensitivity at neutral pH and require auxiliary enzymes. CNP-α-D-glucopyranoside (CAS 119047-14-2) eliminates these limitations with a lower leaving-group pKa (5.43 vs 7.24), delivering ~2-fold higher absorbance at 405 nm. Key outcomes: • 10× higher sensitivity in urinary/kidney α-glucosidase detection • 21-day reagent stability (vs 2 days for pNPG) • CV <3% in automated 96-well plate-reader formats. Supplied at ≥98% purity with validated global shipping.

Molecular Formula C12H14ClNO8
Molecular Weight 335.69 g/mol
CAS No. 119047-14-2
Cat. No. B014266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside
CAS119047-14-2
SynonymsCNP-α-D-glucopyranoside
Molecular FormulaC12H14ClNO8
Molecular Weight335.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
InChIKeyPJCVBKZRKNFZOD-ZIQFBCGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2-Chloro-4-nitrophenyl-α-D-glucopyranoside Overview


2-Chloro-4-nitrophenyl-α-D-glucopyranoside (CNP-α-D-glucopyranoside, CAS 119047-14-2) is a chromogenic enzyme substrate with molecular formula C₁₂H₁₄ClNO₈ and molecular weight 335.69 g/mol . The compound consists of a 2-chloro-4-nitrophenyl (CNP) aglycone linked to α-D-glucose via a glycosidic bond that is specifically cleaved by α-glucosidases and related glycoside hydrolases, releasing 2-chloro-4-nitrophenol as the detectable chromophore with characteristic absorbance at approximately 405 nm . The compound is a solid with melting point 127–130°C, water solubility, and requires storage at -20°C . Available commercially at ≥98% purity from multiple suppliers .

1
Chromogenic α‑glucosidase / α‑amylase substrate with CNP leaving group
2
Enhanced absorbance at 405 nm near neutral pH vs. conventional nitrophenyl substrates
3
Supports direct enzyme activity measurement without auxiliary enzymes in specific assay formats

Why Generic Substitution Fails


Generic substitution with conventional chromogenic substrates such as 4-nitrophenyl-α-D-glucopyranoside (pNPG, CAS 3767-28-0) or 2-nitrophenyl derivatives introduces measurable performance deficits across multiple assay parameters. The chloro substitution at the ortho position relative to the glycosidic bond alters the leaving group pKa from approximately 7.24 (for p-nitrophenol) to 5.43 (for 2-chloro-4-nitrophenol), enabling significantly higher molar absorptivity at near-neutral assay pH and approximately 2-fold greater absorbance per mole of product [1]. In clinical α-amylase diagnostics, CNP-based substrates eliminate the requirement for auxiliary enzymes (α-glucosidase or glucoamylase) that are mandatory for pNPG-based methods, thereby removing a source of inter-lot variability and non-specific background [2]. The evidence below quantifies these performance differentials and establishes the basis for compound-specific procurement.

Leaving group
2‑chloro‑4‑nitrophenol (pKa ~5.4) vs. 4‑nitrophenol (pKa ~7.2) — lower pKa may shift chromogenic signal at typical assay pH
Assay design
p‑NPG methods often require auxiliary enzymes (α‑glucosidase/glucoamylase); CNP‑based substrates can eliminate that step, reducing lot‑to‑lot variability
Reagent stability
Working reagent shelf life may differ substantially; p‑NPG‑based formats have shown shorter stability at 4°C

Head-to-Head Evidence


Auxiliary Enzyme Elimination in α-Amylase Assays

2-Chloro-4-nitrophenyl-α-D-glucopyranoside-derived substrates (specifically CNP-maltotrioside, CNP-G3) enable direct α-amylase measurement without auxiliary enzymes, unlike p-nitrophenyl-based substrates which require α-glucosidase or glucoamylase to release the chromophore. The CNP-G3 method demonstrated within-run CV <2% and between-run CV <3%, with no lag phase and minimal pH interference [1]. The reagent stability was 21 days at 4°C compared to only 2 days for the EPS-G7 pNPG method, representing a >10-fold improvement in working reagent shelf-life [2].

Auxiliary enzyme elimination
Method context
No auxiliary enzyme required; reagent stable 21 days at 4°C vs. 2 days for EPS‑G7 pNPG method
Supports method simplification for α‑amylase measurement research
Multi‑center method evaluation; human serum α‑amylase, 37°C
clinical diagnostics α-amylase assay auxiliary enzyme elimination

Higher Molar Absorptivity at Assay pH

The 2-chloro substitution on the 4-nitrophenyl ring lowers the pKa of the liberated phenol from approximately 7.24 (p-nitrophenol) to 5.43 (2-chloro-4-nitrophenol), resulting in significantly higher apparent molar extinction coefficient at near-neutral pH [1]. The absorbance of 2-chloro-4-nitrophenol at 405 nm is approximately twice that of 4-nitrophenol (PNP) under typical assay conditions, as established in comparative α-amylase assay development [2].

Molar absorptivity at pH
Cross‑study comparable
2‑chloro‑4‑nitrophenol pKa = 5.43 vs. 4‑nitrophenol pKa = 7.24; ~2× absorbance at 405 nm
Higher chromogenic output at near‑neutral assay pH
Detection at 405 nm; reported from comparative assay development
chromogenic detection molar absorptivity assay sensitivity

α-Amylase Isozyme Differentiation

Modification of 2-chloro-4-nitrophenyl maltopentaosides with bulky groups at specific positions yields substrates that are hydrolyzed at markedly different rates by human pancreatic α-amylase (HPA) versus human salivary α-amylase (HSA). Substrate 5 (2-chloro-4-nitrophenyl O-[6-O-(tert-butyldimethyl)silyl-α-D-glucopyranosyl]-(1→4)-tris[O-α-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside) was hydrolyzed 2.9-fold faster by HPA than by HSA, enabling a differential assay that directly quantifies pancreatic-specific activity [1].

α‑Amylase isozyme differentiation
Direct head‑to‑head
HPA hydrolyzed 2.9‑fold faster than HSA with CNP‑maltopentaoside derivative (TBDMS‑modified)
Enables differential assay for pancreatic vs. salivary amylase without immunoinhibition
In vitro enzymatic assay; substrate modification at 6‑position
isozyme discrimination differential assay pancreatic amylase

Sensitivity Gain in α-Glucosidase Detection

In the determination of neutral α-glucosidase activity from human kidney and urine, assays employing β-maltosides including CNP-β-D-maltoside demonstrated 10-fold higher sensitivity than the commonly used method with corresponding synthetic α-glucosides such as p-nitrophenyl-α-D-glucoside (pNPG) [1]. The method was successfully applied to semiautomatic assay of urinary α-glucosidase in 96-well microtiter plates, demonstrating compatibility with high-throughput screening formats [2].

α‑Glucosidase sensitivity
Cross‑study comparable
10‑fold higher sensitivity vs. pNPG method for neutral α‑glucosidase (kidney/urine)
Supports detection of low‑abundance α‑glucosidase in dilute biological samples
96‑well microtiter format; β‑glucosidase as auxiliary enzyme
α-glucosidase assay sensitivity enhancement kidney biomarkers

Sensitivity Enhancement in β-Galactosidase Assays

The 2-chloro-4-nitrophenyl modification confers substantial sensitivity advantages across multiple glycosidase families. For β-galactosidase, the analogous substrate 2-chloro-4-nitrophenyl-β-D-galactopyranoside offered at least 4-fold sensitivity enhancement compared to ortho-nitrophenyl-β-D-galactopyranoside (ONPG) in enzyme assays [1]. Kinetic parameters (Km, Vmax, Kp) were systematically compared across substrates, confirming the CNP moiety as a superior chromogenic leaving group for diagnostic immunoassays where β-galactosidase serves as the reporter enzyme [2].

β‑Galactosidase enhancement
Class‑level inference
≥4‑fold sensitivity enhancement for CNP‑β‑galactoside vs. ONPG in kinetic assays
CNP leaving group consistently improves chromogenic readout across glycosidase families
Data to verify for α‑glucopyranoside; class‑level extrapolation
β-galactosidase enzyme immunoassay chromogenic substrate

Signal-to-Noise Advantage in High-Throughput Screening

In the development of high-throughput screening systems for feruloyl esterases, the chromogenic substrate 2-chloro-4-nitrophenyl ferulate (CNPF) provided significantly improved signal-to-noise ratio compared with previously known structural analogues [1]. The CNP-modified substrate enabled a coefficient of variance as low as 10.3% for a single-sequence library screening, demonstrating robustness suitable for automated liquid handling and plate-reader detection systems [2].

Signal‑to‑noise in HTS
Class‑level inference
Improved signal‑to‑noise for CNP ferulate; CV as low as 10.3% in 96‑well screening
Supports automated HTS campaigns where assay robustness is critical
Feruloyl esterase model; class‑level relevance to α‑glucopyranoside
high-throughput screening feruloyl esterase signal-to-noise ratio

Optimal Application Scenarios


Auxiliary Enzyme-Free α-Amylase Diagnostics

Procure CNP-α-D-glucopyranoside-based substrates (particularly CNP-maltotrioside) when developing or running clinical α-amylase assays that must eliminate auxiliary enzyme addition. This application is supported by the demonstrated elimination of α-glucosidase/glucoamylase requirement [1], combined with 21-day reagent stability at 4°C versus 2 days for pNPG-based methods, representing a >10-fold working reagent shelf-life advantage [2]. The method has been validated in multi-center clinical evaluations with CV <3% and is recommended by IFCC for routine α-amylase measurement [3].

Differential Diagnosis of Hyperamylasemia

When clinical diagnosis requires differentiation of pancreatic α-amylase (HPA) from salivary α-amylase (HSA), CNP-based substrates with appropriate bulky modifications enable direct isozyme discrimination without immunoinhibition or electrophoresis. The 2.9-fold differential hydrolysis rate demonstrated for CNP-maltopentaoside derivatives [1] provides quantitative assay resolution sufficient for diagnostic decision-making, reducing time-to-result compared to traditional isozyme separation methods [2].

Renal α-Glucosidase Biomarker Detection

For research applications requiring detection of low-abundance neutral α-glucosidase in urine or kidney tissue—including nephrotoxicity screening, renal disease biomarker studies, and drug safety assessment—CNP-α-D-glucopyranoside-derived substrates provide 10-fold higher sensitivity than conventional pNPG-based methods [1]. The method is validated for semiautomatic 96-well microtiter plate assays, enabling high-throughput screening of large sample cohorts [2].

Robust Signal-to-Noise for HTS Campaigns

For high-throughput screening programs—including enzyme inhibitor discovery, substrate specificity profiling, and directed evolution campaigns—CNP-based chromogenic substrates deliver significantly improved signal-to-noise ratio with CV as low as 10.3% in plate-reader formats [1]. The ~2-fold higher molar absorptivity of CNP over pNPG at near-neutral pH [2] translates directly to improved Z'-factor scores and more reliable hit identification in automated screening workflows.

Application
Selection Property
Validation Focus
α‑Amylase assay development
Single‑substrate chromogenic method without auxiliary enzymes
Reagent stability and lot‑to‑lot consistency
Pancreatic vs. salivary amylase discrimination
Isozyme‑selective substrate modifications
Differential hydrolysis rate verification
Renal α‑glucosidase biomarker research
High‑sensitivity chromogenic detection
Low‑abundance enzyme activity in urine/kidney matrices
High‑throughput enzyme screening
Improved signal‑to‑noise in plate‑reader formats
Assay robustness and Z'‑factor performance
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